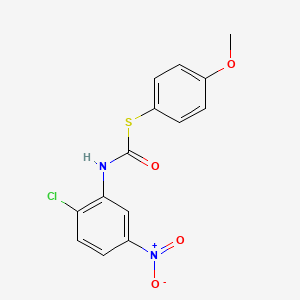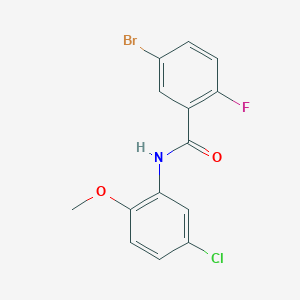
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and fluorine substituents on its benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine substituent.
Coupling Reaction: The brominated intermediate is coupled with 5-chloro-2-methoxyaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated or dechlorinated derivatives.
Substitution: Formation of substituted benzamides with different nucleophiles.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 5-bromo-2-methoxybenzamide
- 5-chloro-2-methoxybenzamide
- 2-fluorobenzamide
Comparison:
- Uniqueness: The combination of bromine, chlorine, methoxy, and fluorine substituents in 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide provides unique chemical properties, such as specific reactivity patterns and potential biological activities.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity due to the electronic and steric effects of its substituents.
- Applications: The unique substituent pattern may also confer distinct pharmacological properties, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
853317-24-5 |
|---|---|
分子式 |
C14H10BrClFNO2 |
分子量 |
358.59 g/mol |
IUPAC名 |
5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H10BrClFNO2/c1-20-13-5-3-9(16)7-12(13)18-14(19)10-6-8(15)2-4-11(10)17/h2-7H,1H3,(H,18,19) |
InChIキー |
BZSGTAMJTOUMQX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
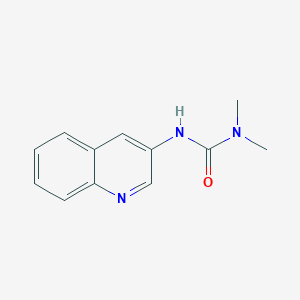
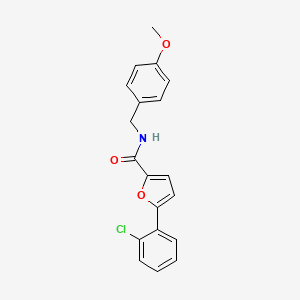
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)

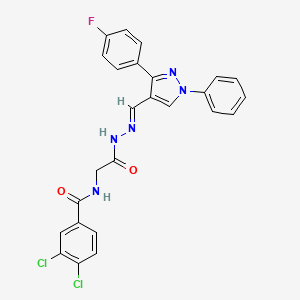

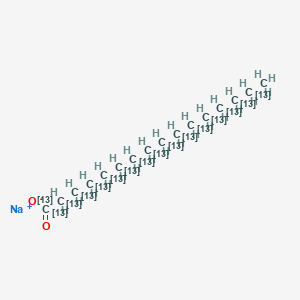
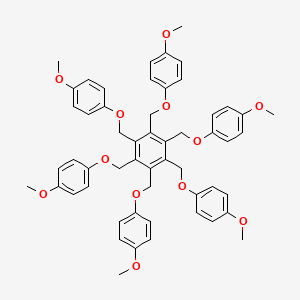
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
